1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)-
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Overview
Description
1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)- is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)- typically involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups may enhance its lipophilicity, facilitating its interaction with cell membranes. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)- can be compared with similar compounds such as:
1-Propanone, 1-(2,4-dimethoxyphenyl)-: Lacks the amino group, which may result in different reactivity and biological activity.
2-amino-1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone hydrochloride: Contains a methyl group and a hydrochloride salt, which may affect its solubility and reactivity.
The presence of the amino group in 1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)- makes it unique, providing additional sites for chemical reactions and potential biological interactions.
Properties
Molecular Formula |
C11H15NO3 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-1-(2,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO3/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,12H2,1-3H3 |
InChI Key |
RFHRDZSOSYEDHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC)OC)N |
Origin of Product |
United States |
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